Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine
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Overview
Description
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is a chemical compound with the molecular formula C20H12F6NaO3PS and a molecular weight of 500.33 g/mol . It is known for its unique structure, which includes trifluoromethyl and sulfonate groups attached to phenyl rings, making it a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine typically involves the reaction of 2-trifluoromethylphenylphosphine with 3-sulfonatophenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trifluoromethyl and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives .
Scientific Research Applications
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine
- Bis(2-trifluoromethylphenyl)(4-sulfonatophenyl)phosphine
- Bis(2-trifluoromethylphenyl)(2-sulfonatophenyl)phosphine
Uniqueness
What sets Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine apart from similar compounds is its specific arrangement of trifluoromethyl and sulfonate groups, which imparts unique electronic and steric properties. These properties make it particularly effective as a ligand in certain catalytic processes, offering advantages in terms of selectivity and reactivity .
Biological Activity
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is a phosphine compound notable for its unique structural features, which include sulfonate groups and trifluoromethyl substituents. These characteristics enhance its solubility and reactivity, making it a subject of interest in various biological applications, particularly in drug development and biochemical research.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C15H12F6O3S
- Molecular Weight : Approximately 384.32 g/mol
The presence of sulfonate groups contributes to its high water solubility, while the trifluoromethyl groups may influence its electronic properties, enhancing interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Cytocompatibility : The compound has demonstrated compatibility in cell culture applications, suggesting potential for use in drug delivery systems and as a biochemical probe.
- Protein Binding : Studies have shown that this phosphine can effectively bind to proteins and enzymes, facilitating its role in studying protein-ligand interactions and potentially aiding in targeted drug delivery.
The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This pathway has been observed in various studies involving phosphine complexes used in anticancer therapies.
Study 1: Anticancer Properties
A study explored the cytotoxic effects of phosphine complexes including this compound against ovarian cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The presence of trifluoromethyl groups was linked to enhanced biological activity compared to non-substituted analogs .
Study 2: Interaction with Biological Molecules
Another investigation focused on the interaction of this compound with various biomolecules. It was found that this compound could effectively bind to enzymes involved in metabolic pathways, suggesting potential applications in metabolic engineering and drug design .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Triphenylphosphine | Three phenyl groups | Lower solubility; less active |
Phosphonium salts | Cationic phosphonium group | Used primarily in ionic liquids |
Sulfonated phosphines | Sulfonate groups attached | Enhanced water solubility; increased activity |
The unique combination of sulfonate groups and trifluoromethyl substituents in this compound distinguishes it from other phosphines, enhancing both solubility and potential reactivity in biological systems.
Properties
Molecular Formula |
C20H12F6O3PS- |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-bis[2-(trifluoromethyl)phenyl]phosphanylbenzenesulfonate |
InChI |
InChI=1S/C20H13F6O3PS/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26/h1-12H,(H,27,28,29)/p-1 |
InChI Key |
ZUWRKOPBIDYUOU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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